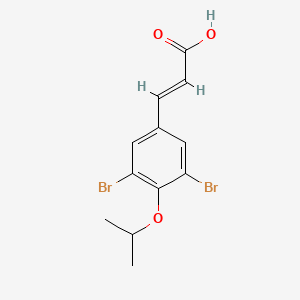
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid, also known as DIBOA, is a natural compound found in various plants such as maize, wheat, and rye. It has been known to have various biological activities, including antimicrobial, antifungal, and herbicidal properties. Due to its potential therapeutic applications, DIBOA has gained significant attention from the scientific community.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid is not fully understood. However, it has been suggested that this compound acts by inhibiting the biosynthesis of essential amino acids in bacteria and fungi. This leads to the disruption of protein synthesis and cell growth, ultimately resulting in cell death. This compound also inhibits the activity of certain enzymes involved in the biosynthesis of chlorophyll in plants, leading to a reduction in photosynthesis and plant growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in bacteria and fungi, leading to the accumulation of reactive oxygen species (ROS) and ultimately resulting in cell death. This compound also inhibits the activity of certain enzymes involved in the biosynthesis of essential amino acids, leading to a reduction in protein synthesis and cell growth. In plants, this compound inhibits the activity of enzymes involved in the biosynthesis of chlorophyll, leading to a reduction in photosynthesis and plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid has several advantages for lab experiments. It is a natural compound, which makes it readily available and cost-effective. It also exhibits a broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, this compound has certain limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, this compound exhibits low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid. One area of research is the development of novel synthetic methods for this compound, which can improve its yield and purity. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its biological activities. Additionally, the potential therapeutic applications of this compound, such as its use as an antimicrobial or herbicidal agent, can be further explored. Finally, the development of new derivatives of this compound with improved biological activities can also be an area of future research.
Conclusion:
In conclusion, this compound is a natural compound with various biological activities, including antimicrobial, antifungal, and herbicidal properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide insights into its potential therapeutic applications and improve our understanding of its biological activities.
Métodos De Síntesis
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid can be synthesized through a multistep process starting from 3,5-dibromo-4-hydroxybenzyl alcohol. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group to form 3,5-dibromo-4-[(tert-butyldimethylsilyl)oxy]benzyl alcohol. This is followed by the oxidation of the alcohol to form the corresponding aldehyde. The final step involves the Wittig reaction between the aldehyde and an appropriate phosphonium ylide to form this compound.
Aplicaciones Científicas De Investigación
(2E)-3-(3,5-Dibromo-4-isopropoxyphenyl)acrylic acid has been extensively studied for its biological activities. It has been shown to have antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. This compound also exhibits antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has herbicidal activity against various weeds, including velvetleaf and common lambsquarters.
Propiedades
IUPAC Name |
(E)-3-(3,5-dibromo-4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O3/c1-7(2)17-12-9(13)5-8(6-10(12)14)3-4-11(15)16/h3-7H,1-2H3,(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPSMOMFVVXVFT-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(furan-2-ylmethyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584274.png)
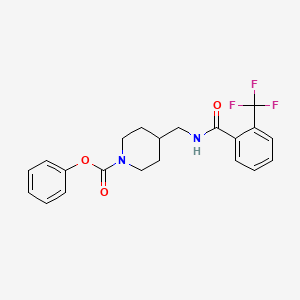
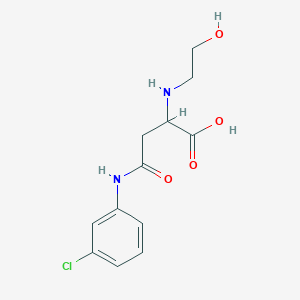
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2584279.png)
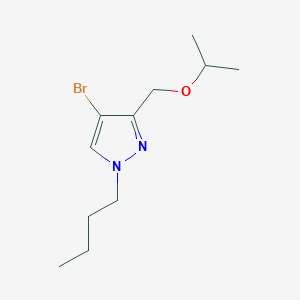
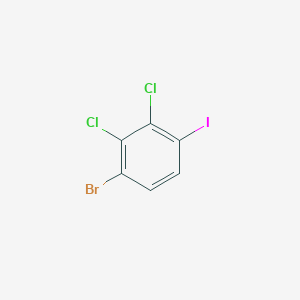
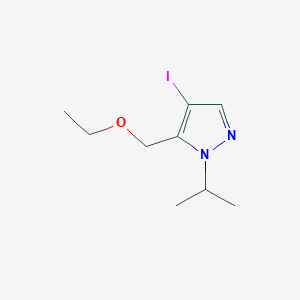
![Tert-butyl N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-2-yl]ethyl]carbamate](/img/structure/B2584285.png)
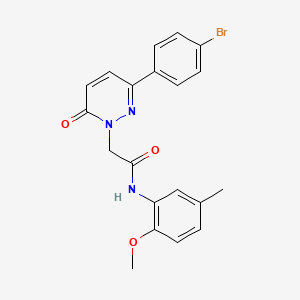
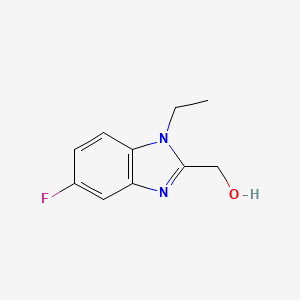

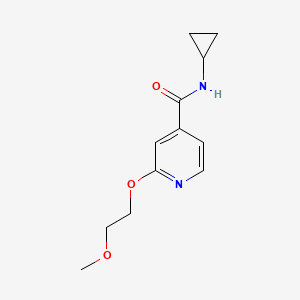
![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2584294.png)
![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)